molecular formula C20H15NO5 B6411810 2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid CAS No. 1261912-62-2

2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6411810
CAS No.: 1261912-62-2
M. Wt: 349.3 g/mol
InChI Key: XKFDJCNDRYAHFU-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid typically involves a multi-step process:

    Benzyloxy Substitution: The attachment of a benzyloxy group to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzyloxy group to a carboxylic acid.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Use of electrophiles such as halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(3-carboxyphenyl)-4-nitrobenzoic acid.

    Reduction: Formation of 2-(3-benzyloxyphenyl)-4-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Benzyloxyphenyl)-4-aminobenzoic acid: Similar structure but with an amino group instead of a nitro group.

    2-(3-Carboxyphenyl)-4-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a benzyloxy group.

Uniqueness

2-(3-Benzyloxyphenyl)-4-nitrobenzoic acid is unique due to the presence of both a benzyloxy group and a nitro group on the same molecule, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-nitro-2-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c22-20(23)18-10-9-16(21(24)25)12-19(18)15-7-4-8-17(11-15)26-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFDJCNDRYAHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692241
Record name 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-62-2
Record name 3'-(Benzyloxy)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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